molecular formula C12H8F3LiN2O3S B2610258 Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate CAS No. 2137630-74-9

Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate

Cat. No.: B2610258
CAS No.: 2137630-74-9
M. Wt: 324.2
InChI Key: UNKNNBIWBHTDOV-UHFFFAOYSA-M
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Description

Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate is a lithium salt of a thiazole-derived acetic acid. The compound features a 1,3-thiazole core substituted at the 2-position with a 4-(trifluoromethoxy)anilino group and at the 4-position with an acetate moiety. The trifluoromethoxy (-OCF₃) group is a key structural element, contributing to its electronic and lipophilic properties. Lithium as a counterion enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry or materials science .

Properties

IUPAC Name

lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S.Li/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19;/h1-4,6H,5H2,(H,16,17)(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKNNBIWBHTDOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a thiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with lithium acetate to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on substituents on the thiazole ring, counterions, and appended functional groups. Below is a detailed comparison:

Structural Analogues with Varied Substituents

Compound Name Substituent on Thiazole (Position 2) Key Functional Group/Modification Molecular Weight Notable Properties/Applications Reference
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate (Target) 4-(Trifluoromethoxy)anilino Lithium salt of acetic acid ~355.3* High polarity, potential CNS activity
Ethyl 2-[2-[4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl]thiazol-4-yl]acetate (10h) Ureido-phenyl with -OCF₃ Ethyl ester, urea linkage 564.2 Enhanced metabolic stability
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate 4-(Trifluoromethyl)phenyl Ethyl ester, -CF₃ substituent 315.3 Higher lipophilicity
2-[2-(4-Methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid 4-Methylbenzenesulfonamido Free carboxylic acid, sulfonamide ~326.4* Increased acidity, antimicrobial potential

Notes:

  • Target vs. 10h: The target compound replaces the urea linkage in 10h with a direct anilino group, reducing hydrogen-bonding capacity but improving synthetic accessibility. The lithium salt enhances aqueous solubility compared to the ethyl ester .
  • Target vs.

Counterion Variations

Compound Name Counterion Solubility (Relative) Stability Application Context Reference
This compound Lithium High (polar solvents) Moderate Pharmaceutical formulations
Ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate (Hypothetical ester analog) Ethyl ester Low (lipophilic) Prone to hydrolysis Prodrug design N/A
2-[2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid Free carboxylic acid Moderate (pH-dependent) High crystallinity Metal-chelating agents N/A

Notes:

  • Lithium salts are preferred for ionic conductivity in battery applications, while ester derivatives (e.g., ethyl) are common intermediates in drug synthesis .

Biological Activity

Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate (CAS Number: 2137630-74-9) is a synthetic organic compound that combines lithium with a thiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3LiN2O3SC_{12}H_{8}F_{3}LiN_{2}O_{3}S with a molecular weight of 324.2 g/mol. The presence of the trifluoromethoxy group and thiazole ring significantly influences its biological activity.

PropertyValue
CAS Number2137630-74-9
Molecular FormulaC₁₂H₈F₃LiN₂O₃S
Molecular Weight324.2 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The trifluoromethoxy group enhances membrane permeability, allowing the compound to interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological processes such as inflammation and apoptosis.
  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis .

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor activity. For example, a study highlighted that compounds similar to this compound showed effective cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the thiazole moiety is crucial for this activity:

  • IC50 Values : Some derivatives exhibited IC50 values lower than 1 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : Thiazole derivatives have shown MICs in the sub-micromolar range against Mycobacterium tuberculosis, indicating potent antibacterial effects .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effectiveness of thiazole-containing compounds against Jurkat T cells and HT29 colon cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial potential of thiazole derivatives, including this compound. The study found that these compounds exhibited comparable activity to standard antibiotics like norfloxacin, highlighting their potential in treating resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Condensation : React 4-(trifluoromethoxy)aniline with a thiazole-4-yl acetate precursor under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in and ).

Lithiation : Introduce lithium via ion exchange using lithium carbonate or hydroxide in a polar aprotic solvent (e.g., DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures.

  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, FT-IR (C=O stretch ~1700 cm1^{-1}), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 19F^{19} \text{F} NMR to verify the trifluoromethoxy group (−OCF3_3) and 1H^1 \text{H} NMR for thiazole ring protons (δ 6.8–7.5 ppm) .
  • FT-IR : Identify carbonyl (C=O) and C-F stretches (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Variables to Test :

Solvent Systems : Compare ethanol ( ) vs. DMF (higher polarity for better lithium solubility) .

Catalysts : Evaluate glacial acetic acid ( ) vs. p-toluenesulfonic acid for faster condensation .

Reaction Time : Extend reflux duration beyond 4 hours ( ) to monitor byproducts via TLC .

  • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Case Study : If antimicrobial assays (e.g., against S. aureus) show variability:

Replicate Experiments : Ensure consistency in microbial strain preparation and incubation conditions .

Structural Confirmation : Re-analyze purity via HPLC ( recommends ≥95% purity thresholds) .

Mechanistic Reassessment : Link discrepancies to SAR variations (e.g., trifluoromethoxy group’s electron-withdrawing effects) .

Q. What computational strategies predict this compound’s binding affinity for target proteins?

  • Methods :

Docking Simulations : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., dihydrofolate reductase) .

MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS) .

QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett σ for −OCF3_3) with bioactivity data .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Experimental Design :

pH Stability : Incubate in buffers (pH 2–9) and monitor via LC-MS for hydrolysis products (e.g., free thiazole or acetate) .

Thermal Stress : Heat at 40–80°C to identify thermal decomposition intermediates .

Oxidative Stability : Expose to H2_2O2_2 or cytochrome P450 mimics to detect hydroxylated metabolites .

Q. How can researchers validate the compound’s selectivity in enzyme inhibition assays?

  • Methodology :

Panel Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess off-target effects .

IC50_{50} Comparisons : Use fluorogenic substrates for kinetic assays (lower IC50_{50} indicates higher potency) .

Crystallographic Evidence : Co-crystallize with target enzymes to confirm binding mode ( methodology) .

Methodological Considerations

Q. What strategies ensure reproducibility in SAR studies for derivatives of this compound?

  • Best Practices :

  • Standardized Assays : Use fixed cell lines (e.g., HEK293) and consistent ATP levels in kinase assays .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors) in every experiment .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How to design a stability study for long-term storage of this compound?

  • Protocol :

Storage Conditions : Test under argon (−20°C), desiccated (room temp), and light-protected vs. exposed .

Stability Indicators : Monitor color changes, precipitate formation, and NMR/LC-MS profile shifts monthly .

Excipient Screening : Add stabilizers (e.g., trehalose) to lyophilized formulations for enhanced shelf life .

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